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Executive Summary

Ebastine Fumarate represents a critical solid-state control point in the lifecycle of the
antihistamine Ebastine. While Ebastine (free base) is a BCS Class Il drug known for solubility
challenges and low melting point (~86°C), the 1:1 Hydrogen Fumarate salt offers a robust
crystalline lattice with a significantly elevated melting profile (~197-198°C).

This technical guide provides a rigorous analysis of the Ebastine Fumarate crystal structure,
focusing on its unique monoclinic P21/c packing, the phenomenon of pseudo-merohedral
twinning, and the specific hydrogen-bonding motifs that drive its thermodynamic stability. Unlike
the free base, which exhibits variable morphology (needles vs. spherical agglomerates), the
fumarate salt provides a consistent, high-purity lattice often utilized as a purification
intermediate before final conversion or formulation.

The Solid-State Landscape: Salt vs. Free Base

The formation of Ebastine Fumarate is not merely a solubility enhancement strategy but a
purification tactic. The lattice energy gained from the specific cation-anion interactions allows
the fumarate salt to reject impurities that might co-crystallize with the lower-melting free base.
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ive Physicochemical Profile[1][2]

Property Ebastine (Free Base)

Ebastine Hydrogen
Fumarate (1:1 Salt)

Molecular Formula

Melting Point 86 — 88°C

197 —198°C

Crystal System Monoclinic

Monoclinic

Space Group

Solubility (Water) Practically Insoluble

Slightly Soluble (pH
dependent)

Primary Utility Final Dosage Form

Purification Intermediate /
Stable API

Crystal Structure Analysis

The definitive structural characterization of Ebastine Fumarate relies on Single Crystal X-Ray

Diffraction (SC-XRD). The salt crystallizes as Ebastinium Hydrogen Fumarate, where the

piperidine nitrogen is protonated.

Crystallographic Parameters

The unit cell dimensions reflect a dense packing arrangement stabilized by ionic interactions

and hydrogen bonds.

Crystal System: Monoclinic

Space Group:

(No. 14)

Unit Cell Dimensions:

Z (Formula Units): 4

Molecular Packing and Interactions
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The stability of this form is governed by a specific supramolecular synthon:
e Charge-Assisted Hydrogen Bond: The protonated nitrogen (

) of the ebastinium cation forms a strong hydrogen bond with the carboxylate oxygen (

) of the hydrogen fumarate anion (

).

e Anionic Chains: The hydrogen fumarate anions self-assemble into infinite chains parallel to
the b-axis via very short

hydrogen bonds (
).
o Disorder: The tert-butylphenyl and diphenylmethoxy groups often exhibit rotational disorder,

which can complicate PXRD analysis if not modeled correctly during Rietveld refinement.

Twinning Phenomenon

A critical feature of Ebastine Fumarate crystals is their tendency toward pseudo-merohedral
twinning. This occurs because the

angle is close to a specific value that mimics higher symmetry, or due to domain misorientation
during rapid crystallization.

e Implication: In SC-XRD, this requires specific twin laws (e.g., 180° rotation) to solve the
structure.

e Implication: In bulk API manufacturing, twinning can affect particle size distribution (PSD)
and downstream milling efficiency.

Visualization of Structural Logic

The following diagram illustrates the interaction network that stabilizes the fumarate salt,
contrasting it with the free base.
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Caption: Structural genesis of Ebastine Fumarate stability showing the transition from
molecular components to a stabilized lattice network.

Experimental Protocols
Synthesis and Purification of Ebastine Fumarate

This protocol ensures the formation of the specific 1:1 monoclinic form, utilizing the solubility
differential to reject impurities.

Reagents:
¢ Crude Ebastine (Free Base)

e Fumaric Acid (High Purity)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1603235/docs?utm_src=pdf-body-img#polymorphic-forms-and-crystal-structure-analysis-of-ebastine-fumarate
https://www.benchchem.com/product/b1603235/docs?utm_src=pdf-body#polymorphic-forms-and-crystal-structure-analysis-of-ebastine-fumarate
https://www.benchchem.com/product/b1603235/docs?utm_src=pdf-body#polymorphic-forms-and-crystal-structure-analysis-of-ebastine-fumarate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603235?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Ethyl Acetate (Solvent)[1][2]
» Methanol (Recrystallization Solvent)
Step-by-Step Methodology:

» Dissolution: Dissolve 1.0 equivalent of Crude Ebastine in Ethyl Acetate (10 volumes) at 50-
60°C.

o Addition: Add 1.05 equivalents of Fumaric Acid. The acid may not dissolve immediately.

o Reflux: Heat the mixture to reflux (approx. 77°C) for 1-2 hours. The mixture should become
clear or form a uniform suspension as the salt forms.

e Cooling Crystallization: Cool the solution slowly to 20-25°C over 4 hours. Critical Step: Rapid
cooling may induce amorphous content or occlude impurities.

e Aging: Stir the slurry at room temperature for 2 hours to ensure thermodynamic equilibration
of the crystal form.

o Filtration: Filter the white crystalline solid.

e Washing: Wash the cake with cold Ethyl Acetate (2 volumes).
e Drying: Dry in a vacuum oven at 60°C until constant weight.
Self-Validating Check:

e Melting Point Check: The product must melt between 196-198°C. A lower MP (<190°C)
indicates incomplete salt formation or excess free base.

Polymorph Screening Workflow (Salt)

While the monoclinic form is dominant, a rigorous development program must screen for
solvates.
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Caption: Decision matrix for validating the polymorphic purity of Ebastine Fumarate.

Characterization Toolkit

To confirm the identity and phase purity of Ebastine Fumarate, the following analytical
signatures are standard.

Powder X-Ray Diffraction (PXRD)
The theoretical pattern derived from single-crystal data serves as the reference standard.
o Characteristic Peaks (2

): Distinct peaks are expected at low angles due to the large unit cell (
).

« Differentiation: The salt pattern is distinct from the free base pattern (which lacks the high-
order order of the ionic lattice) and Fumaric acid (which has peaks at 2

= 23.0°, 28.5°).

Differential Scanning Calorimetry (DSC)

o Profile: A single sharp endotherm onset at 197°C.

e Interpretation:
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o Broad peak < 190°C: Indicates presence of moisture or amorphous regions.

o Split peak: Suggests phase transition or presence of a solvate desolvating prior to melt.

Vibrational Spectroscopy (FTIR/Raman)

o Carbonyl Region: The ketone C=0 of Ebastine and the carboxylate (COO-) of the fumarate
will show distinct shifts.

» Fingerprint: The disappearance of the carboxylic acid O-H stretch of free fumaric acid (broad,
2500-3000 cm~1) and appearance of N-H+ stretches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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